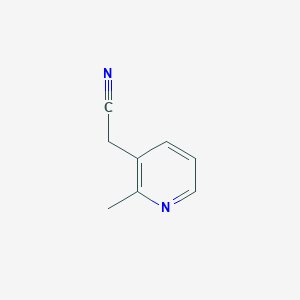

2-(2-Methylpyridin-3-yl)acetonitrile

Übersicht

Beschreibung

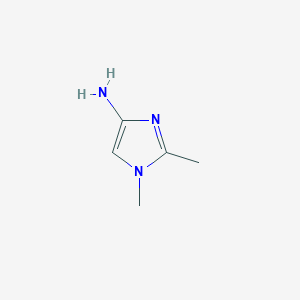

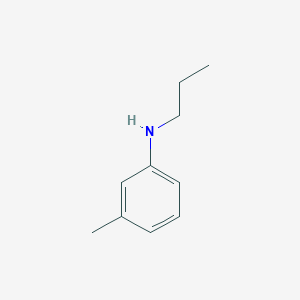

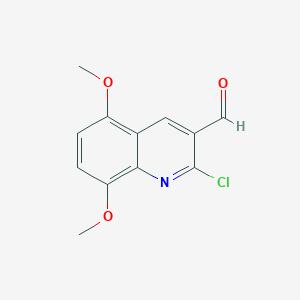

“2-(2-Methylpyridin-3-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .

Synthesis Analysis

The synthesis of 2-methylnicotinonitriles, which are similar to the compound , has been achieved through the degenerate ring transformation of N-substituted pyridinium salts . Another method involves the use of acetonitrile and organocobalt in a two-layer reactor, continuously feeding dried and cleaned ethyne gas until it is not absorbed .Molecular Structure Analysis

The molecular structure of “2-(2-Methylpyridin-3-yl)acetonitrile” is represented by the formula C8H8N2 .Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Methylpyridines

2-Methylpyridines are synthesized using a simplified bench-top continuous flow setup, which is a greener alternative to conventional batch reaction protocols. This method is significant for producing α-methylated pyridines with high selectivity and yields suitable for further use without additional purification .

Medicinal Chemistry

In medicinal chemistry, 2-methylpyridines serve as key intermediates. The α-methylation of substituted pyridines to produce 2-methylpyridines is crucial for developing robust methods that provide high conversion and regioselectivity .

Proteomics Research

2-(2-Methylpyridin-3-yl)acetonitrile is used in proteomics research as a biochemical. Its molecular properties facilitate the study of protein structures, functions, and interactions .

Green Chemistry

The compound is involved in green chemistry practices by enabling reactions that reduce waste, avoid work-up procedures, and shorten reaction times. This aligns with the principles of sustainable and environmentally friendly chemical processes .

Flow Chemistry

The compound is utilized in flow chemistry applications, where reactions are conducted in a continuous flow rather than in batch processes. This approach offers advantages such as increased safety and efficiency .

Agrochemicals

Methylpyridines, including those derived from 2-(2-Methylpyridin-3-yl)acetonitrile, are valuable in the agrochemical industry for the synthesis of pesticides and herbicides .

Fine Chemicals Industry

The fine chemicals industry benefits from the use of methylpyridines in the synthesis of various specialty chemicals that require precise and selective reactions .

Polymer Synthesis

In polymer synthesis, 2-methylpyridines are used to create polymers with specific properties. The ability to control the methylation of pyridines is essential for designing polymers with desired characteristics .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methylpyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGVSUGWTHGNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylpyridin-3-yl)acetonitrile | |

CAS RN |

101166-73-8 | |

| Record name | 2-(2-methylpyridin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)